molecular formula C17H18N4 B11791618 p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11791618
M. Wt: 278.35 g/mol
InChI Key: IITWSZRHHGHJRT-UHFFFAOYSA-N
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Description

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and m-tolyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include temperatures ranging from 50°C to 150°C and reaction times from several hours to days, depending on the specific reagents and conditions used .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The p-tolyl and m-tolyl groups can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1H-1,2,4-Triazole
  • 3-Amino-1,2,4-triazole
  • 5-Phenyl-1H-1,2,4-triazole

Uniqueness

What sets p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine apart is the presence of both p-tolyl and m-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

(4-methylphenyl)-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C17H18N4/c1-11-6-8-13(9-7-11)15(18)17-19-16(20-21-17)14-5-3-4-12(2)10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21)

InChI Key

IITWSZRHHGHJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC(=C3)C)N

Origin of Product

United States

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